![molecular formula C9H12F3NO3 B2413035 6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid CAS No. 2248349-18-8](/img/structure/B2413035.png)
6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid
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Overview
Description
“6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid” is a compound with the CAS Number: 2248349-18-8 . Its IUPAC name is (1S,5R)-6-oxabicyclo [3.2.1]oct-3-en-1-amine 2,2,2-trifluoroacetate . The compound has a molecular weight of 239.19 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a general synthetic route to both racemic and optically active 6-substituted 6-azabicyclo [3.2.1]octan-3-ones has been developed . This involves the opening of the lactone ring of 6 with amines to give amides, which are then reduced with lithium aluminium hydride to amino alcohols .Molecular Structure Analysis
The InChI code for the compound is 1S/C7H11NO.C2HF3O2/c8-7-3-1-2-6(4-7)9-5-7;3-2(4,5)1(6)7/h1-2,6H,3-5,8H2;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s storage temperature is room temperature .Scientific Research Applications
Synthesis and Marine Natural Products
- The compound has been utilized in the synthesis of marine natural products, particularly in the formation of tricyclic epoxy alcohols and oxetanes, which are significant for biological activities. This involves tuning oxygen and nitrogen protecting groups for achieving desired properties (Proemmel, Wartchow, & Hoffmann, 2002).
Asymmetric Synthesis
- It plays a role in asymmetric synthesis, especially in creating polyacetate derived building blocks with α-oxyanion functionality. This is vital for synthesizing complex natural products and their analogues (Dunkel & Hoffmann, 1999).
Novel Syntheses Approaches
- Researchers have developed novel synthesis methods for various compounds using 8-oxabicyclo[3.2.1]oct-6-en-3-ones. These methods are crucial for creating diverse chemical structures used in further pharmacological and chemical studies (Zinser, Henkel, & Föhlisch, 2004).
Chemical Transformations and Reactions
- The compound is involved in various chemical transformations, such as the Demjanov and Tiffeneau-Demjanov ring enlargements, which are essential for understanding reaction mechanisms and synthesizing new molecules (Fattori, Henry, & Vogel, 1993).
Pharmacological Activities
- Certain derivatives of oxabicyclo compounds, like the 1,3,3-trimethyl-N-[(2-pyridyl)methyl]-2-oxabicyclo [2.2.2]octan-6-amine, have shown notable depressant and antiarrhythmic activities, highlighting their potential in medicinal chemistry (Mariani et al., 1989).
Industrial Applications
- In the industrial realm, derivatives of 6-Oxabicyclo[3.2.1]oct-3-en-1-amine are used in synthesizing antibiotics, such as 3-chloromethyl oxacephem, indicating their significance in pharmaceutical manufacturing (Fu, 2017).
Safety and Hazards
properties
IUPAC Name |
6-oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.C2HF3O2/c8-7-3-1-2-6(4-7)9-5-7;3-2(4,5)1(6)7/h1-2,6H,3-5,8H2;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJYQQCVNMXBMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1(CO2)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid |
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